![molecular formula C16H11ClN4O B2967956 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 866143-27-3](/img/structure/B2967956.png)

4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide” is a chemical compound that has been of significant interest in scientific research. It is also known as BCTC . The empirical formula of this compound is C20H25ClN4O and it has a molecular weight of 372.89 .

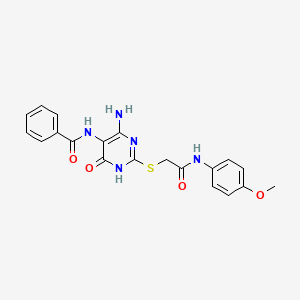

Molecular Structure Analysis

The molecular structure of “4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide” consists of a benzene ring attached to a carboxamide group, a pyrimidine ring, and a pyridine ring . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide” include a molecular weight of 310.74, and it appears as a white to beige powder . It is soluble in DMSO . For more detailed properties, it is recommended to refer to the Material Safety Data Sheet (MSDS) or similar resources.Aplicaciones Científicas De Investigación

Synthesis and Structural Insights

Synthesis of Heterocyclic Compounds : Research has shown that compounds like 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide serve as precursors or intermediates in the synthesis of heterocyclic compounds. These compounds play a crucial role in medicinal chemistry due to their broad spectrum of biological activities. Their structural versatility enables the synthesis of complex molecules with potential pharmaceutical applications (Demeunynck & Baussanne, 2013).

Pharmacological Potential

Antitumor Activity : Several studies have focused on the synthesis and biological evaluation of compounds containing the quinazolinone scaffold, with a particular emphasis on those possessing antitumor activities. The inclusion of specific functional groups, such as the pyrimidinyl moiety, has been explored for enhancing the antitumor efficacy of these compounds, underscoring their potential as leads for anticancer drug development (Iradyan et al., 2009).

Advancements in Material Science

Optoelectronic Materials : The integration of pyrimidinyl and related heterocyclic moieties into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. These compounds exhibit promising photophysical properties for applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. The research highlights the compound's role in the development of materials with enhanced electronic and photonic performance (Lipunova et al., 2018).

Mecanismo De Acción

Target of Action

It is noted that similar compounds play a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors . Kinase inhibitors are vital therapeutic agents used in the treatment of diverse diseases, including cancer .

Action Environment

It is noted that similar compounds exhibit stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Propiedades

IUPAC Name |

4-chloro-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O/c17-13-5-3-11(4-6-13)16(22)21-14-7-9-19-15(20-14)12-2-1-8-18-10-12/h1-10H,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGKVXAKOKBFTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2967873.png)

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2967874.png)

![ethyl 3-(2-(2-(2,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamido)benzoate](/img/structure/B2967877.png)

![2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2967879.png)

![N-(3-methoxypropyl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide](/img/structure/B2967881.png)

![N-(4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2967883.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![7-Fluoro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2967891.png)

![2-Chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylacetamide](/img/structure/B2967892.png)

![6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride](/img/structure/B2967893.png)

![(E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2967896.png)